6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 1,2,4-oxadiazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at position 3, linked via a methyl bridge to the triazolopyrimidine scaffold. Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as kinases, cannabinoid receptors, and P2Y12 ADP-receptors .
Properties
IUPAC Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O4/c1-3-34-17-9-6-15(10-18(17)33-2)21-26-19(35-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-14-4-7-16(24)8-5-14/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHHFDYTPZVXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The triazolopyrimidine core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
*Calculated based on formula C₂₃H₂₁FN₈O₄.
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenylmethyl group in the target compound may improve metabolic stability over chlorinated analogs (e.g., CAS 1326832-85-2 in ), which are prone to dehalogenation.
Pharmacological Profiles
- Target Compound: Patent data suggests affinity for Type-2 cannabinoid receptors (CB2), implicated in inflammation and pain modulation .
- Ticagrelor : A clinically approved triazolopyrimidine targeting P2Y12 ADP-receptors, highlighting the scaffold’s adaptability to diverse targets .
- Anticancer Derivatives: Compounds with acyclic sugar moieties (e.g., ) show IC₅₀ values of 12–18 μM against MCF-7 cells, whereas non-glycosylated analogs exhibit lower potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
